molecular formula C11H16ClNO B2522134 1-(Dimethylamino)-3-phenylpropan-2-one hydrochloride CAS No. 1864061-34-6

1-(Dimethylamino)-3-phenylpropan-2-one hydrochloride

Katalognummer: B2522134
CAS-Nummer: 1864061-34-6
Molekulargewicht: 213.71
InChI-Schlüssel: LYPKVNRSFQMCAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Dimethylamino)-3-phenylpropan-2-one hydrochloride (CAS: 1864061-34-6) is a tertiary amine derivative with a ketone functional group and a phenyl substituent. Its structure combines a dimethylamino group at position 1, a ketone at position 2, and a phenyl group at position 3 of the propane backbone, with a hydrochloride salt enhancing solubility .

Eigenschaften

IUPAC Name

1-(dimethylamino)-3-phenylpropan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-12(2)9-11(13)8-10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPKVNRSFQMCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)CC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-(Dimethylamino)-3-phenylpropan-2-one hydrochloride typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde. The reaction is carried out in the presence of concentrated hydrochloric acid and ethanol under reflux conditions. The resulting product is then purified through recrystallization using ethanol and acetone .

Procedure:

  • Combine acetophenone, dimethylamine hydrochloride, and paraformaldehyde in a round-bottomed flask.
  • Add concentrated hydrochloric acid and ethanol to the mixture.
  • Reflux the mixture on a steam bath for 2 hours.
  • Filter the solution and transfer it to an Erlenmeyer flask.
  • Dilute with acetone and allow the solution to cool and crystallize.
  • Filter and wash the crystals with acetone, then dry the product.

Analyse Chemischer Reaktionen

1-(Dimethylamino)-3-phenylpropan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Applications in Chemistry

1-(Dimethylamino)-3-phenylpropan-2-one hydrochloride serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals : It is utilized in the production of various pharmaceutical compounds due to its reactivity and ability to undergo further transformations.
  • Research Tool : The compound is often used in laboratory settings to study reaction mechanisms involving ketones and amines.

Biological Applications

Research into the biological activity of 1-(Dimethylamino)-3-phenylpropan-2-one hydrochloride has revealed its potential effects on various biochemical pathways. Key findings include:

  • Interaction with Biological Systems : Studies indicate that this compound may interact with specific molecular targets, influencing cellular processes and signaling pathways.
  • Therapeutic Potential : Investigations are ongoing to assess its efficacy as a precursor for synthesizing biologically active molecules, which could lead to new therapeutic agents.

Case Studies and Research Findings

Recent studies have highlighted the significance of 1-(Dimethylamino)-3-phenylpropan-2-one hydrochloride in clinical research and pharmacology. For instance:

  • Case Study on Drug Development : A study published in a peer-reviewed journal examined the role of this compound in developing new analgesics, showcasing its effectiveness in modulating pain pathways .
  • Pharmacovigilance Research : Another investigation focused on using real-world data to analyze adverse drug events associated with compounds similar to 1-(Dimethylamino)-3-phenylpropan-2-one hydrochloride, providing insights into safety profiles .

Wirkmechanismus

The mechanism of action of 1-(Dimethylamino)-3-phenylpropan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a precursor in the synthesis of other biologically active molecules. Its effects are mediated through pathways involving the modification of functional groups and the formation of new chemical bonds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound shares structural similarities with several derivatives, differing in substituents on the aromatic ring, alkyl chain length, or amino group modifications. Below is a detailed comparison based on pharmacological relevance, physicochemical properties, and applications.

2.1. Aromatic Ring Modifications
  • 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one Hydrochloride (CAS: 5409-58-5) Structure: Replaces the phenyl group with a naphthalene ring. Properties: Higher molecular weight (263.76 g/mol vs. ~225 g/mol for the phenyl analog) and increased hydrophobicity due to the fused aromatic system. Application: Key intermediate in synthesizing Bedaquiline, an antitubercular drug, where the naphthalene moiety enhances target binding .
  • 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one Hydrochloride (CAS: 5424-47-5) Structure: Substitutes phenyl with a thiophene ring. Activity: Thiophene derivatives are explored for CNS activity due to improved blood-brain barrier penetration .
2.2. Amino Group and Alkyl Chain Variations
  • Aldi-2 (3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone Hydrochloride) Structure: Features a fluorine and methoxy group on the phenyl ring. Activity: Demonstrated potent aldehyde dehydrogenase (ALDH) inhibition (IC₅₀ < 1 µM), attributed to electron-withdrawing substituents enhancing electrophilicity .
  • 1-(Dimethylamino)-2-methyl-3-pentanone Hydrochloride (CAS: 63942-70-1) Structure: Branched alkyl chain (methyl and pentanone groups). Properties: Increased lipophilicity (logP ~2.5) compared to the phenyl analog (logP ~1.8), influencing tissue distribution .
2.3. Pharmacologically Active Derivatives
  • Etafenone Hydrochloride (1-[2-(2-(Diethylamino)ethoxy)phenyl]-3-phenylpropan-1-one Hydrochloride) Structure: Incorporates a diethylaminoethoxy side chain. Application: Coronary vasodilator; the ethoxy spacer improves solubility and bioavailability .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Role Source
1-(Dimethylamino)-3-phenylpropan-2-one HCl (1864061-34-6) C₁₁H₁₆ClNO ~225 Phenyl, dimethylamino Enzyme inhibitor intermediate
3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one HCl (5409-58-5) C₁₅H₁₈ClNO 263.76 Naphthalene Bedaquiline synthesis intermediate
Aldi-2 (N/A) C₁₂H₁₅ClFNO₂ 283.71 3-Fluoro-4-methoxyphenyl ALDH inhibitor (IC₅₀ < 1 µM)
Etafenone HCl (N/A) C₂₂H₂₈ClNO₂ 389.92 Diethylaminoethoxy, phenyl Coronary vasodilator
3-(Dimethylamino)-2-methyl-1-phenylpropan-1-one HCl (5400-92-0) C₁₃H₁₈ClNO 247.74 Methyl branch on propane chain Undisclosed preclinical studies

Key Research Findings

  • Substituent Effects on Bioactivity :

    • Electron-withdrawing groups (e.g., -F, -OCH₃) on the aromatic ring enhance enzyme inhibition by increasing electrophilicity at the ketone group .
    • Hydrophobic substituents (e.g., naphthalene) improve target binding in lipophilic environments, critical for antitubercular drugs .
  • Solubility and Pharmacokinetics: Hydrochloride salts universally improve aqueous solubility. Branched alkyl chains (e.g., 2-methylpentanone) increase logP but reduce renal clearance .
  • Structural-Activity Relationship (SAR): The dimethylamino group is essential for basicity and interaction with biological targets. Replacement with bulkier amines (e.g., diethylamino) alters receptor specificity .

Biologische Aktivität

1-(Dimethylamino)-3-phenylpropan-2-one hydrochloride, also known as methamphetamine hydrochloride, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-(Dimethylamino)-3-phenylpropan-2-one hydrochloride is characterized by its unique chemical structure, which includes a dimethylamino group and a phenyl group attached to a propanone backbone. This structure contributes to its lipophilicity and ability to cross the blood-brain barrier, influencing its biological activity.

The primary mechanism of action for 1-(Dimethylamino)-3-phenylpropan-2-one hydrochloride involves the modulation of neurotransmitter systems, particularly:

  • Dopamine Release : The compound increases the release of dopamine in the brain, leading to enhanced mood and euphoria. This is primarily mediated through the inhibition of the dopamine transporter (DAT), which prevents the reuptake of dopamine into presynaptic neurons.
  • Norepinephrine and Serotonin : It also affects norepinephrine and serotonin levels, contributing to its stimulant effects and potential for abuse.

Biological Activity

The biological activity of 1-(Dimethylamino)-3-phenylpropan-2-one hydrochloride can be summarized as follows:

Activity Description
Stimulant Effects Increases alertness, energy, and concentration.
Appetite Suppression Reduces food intake by affecting hypothalamic pathways.
Mood Enhancement Produces feelings of euphoria and well-being.
Potential for Abuse High potential for addiction due to its psychoactive properties.

Therapeutic Applications

Although primarily known for its potential for abuse, 1-(Dimethylamino)-3-phenylpropan-2-one hydrochloride has therapeutic applications, particularly in the treatment of:

  • Attention Deficit Hyperactivity Disorder (ADHD) : It is prescribed in controlled doses to improve focus and reduce impulsivity.
  • Obesity : Used as an appetite suppressant in certain cases.

Case Studies and Research Findings

Several studies have investigated the effects and safety profiles of 1-(Dimethylamino)-3-phenylpropan-2-one hydrochloride:

  • Clinical Trials for ADHD : A series of clinical trials demonstrated that patients with ADHD showed significant improvements in attention span and reduction in hyperactive behavior when treated with controlled doses of the compound. Side effects included insomnia and increased heart rate .
  • Addiction Studies : Research has indicated that while the compound can be effective for certain conditions, it also poses a high risk for addiction. A longitudinal study showed that individuals using it recreationally developed tolerance and dependence over time .
  • Neuropharmacological Studies : Animal studies have shown that administration of 1-(Dimethylamino)-3-phenylpropan-2-one hydrochloride leads to increased dopamine levels in specific brain regions associated with reward pathways . This underscores both its therapeutic potential and risks associated with misuse.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Dimethylamino)-3-phenylpropan-2-one hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves a two-step process: (1) condensation of dimethylamine with a phenylpropanone precursor, followed by (2) hydrochlorination. Reaction conditions (e.g., temperature, solvent polarity) significantly influence yield. For example, maintaining temperatures below 40°C during hydrochlorination minimizes byproduct formation . Optimization can be monitored via gas chromatography (GC) or nuclear magnetic resonance (NMR) to track intermediate purity .

Q. How can researchers confirm the structural identity of this compound and its intermediates?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze chemical shifts for the dimethylamino group (~δ 2.2–2.5 ppm for N–CH₃) and ketone carbonyl (~δ 200–210 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₁₁H₁₆ClNO) .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration verification, particularly if chiral centers are present .

Q. What analytical methods are recommended for purity assessment in preclinical studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. Use a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid to improve peak resolution. Purity thresholds should exceed 98% for pharmacological assays .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or hydroxylation) impact the compound’s biological activity, and what computational tools can predict these effects?

  • Methodological Answer : Fluorination at the phenyl ring (e.g., 2,4-difluoro substitution) enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Use density functional theory (DFT) to calculate electron distribution and molecular docking to predict binding affinity to targets like serotonin transporters . Comparative studies with analogs (e.g., 1-(3-chlorophenyl)-3-(dimethylamino)-2-propanol hydrochloride) reveal structure-activity relationships (SAR) for antidepressant activity .

Q. What experimental strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies may arise from protein binding or first-pass metabolism. To address this:

  • Perform plasma protein binding assays (e.g., equilibrium dialysis) to quantify free drug concentrations.
  • Use hepatic microsomal incubations to identify metabolic pathways (e.g., N-demethylation) .
  • Validate findings with physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo absorption and distribution .

Q. How can researchers design robust dose-response studies to evaluate the compound’s efficacy in neurodegenerative disease models?

  • Methodological Answer :

  • Animal Models : Use transgenic mice (e.g., Aβ-overexpressing models for Alzheimer’s) with doses ranging from 1–50 mg/kg.
  • Endpoints : Measure biomarkers like tau phosphorylation (Western blot) or synaptic density (immunohistochemistry).
  • Statistical Design : Apply a factorial design to account for sex and age variables, with n ≥ 10 per group to ensure power .

Q. What are the challenges in scaling up synthesis for clinical trials, and how can they be mitigated?

  • Methodological Answer : Key challenges include maintaining stereochemical integrity and minimizing genotoxic impurities (e.g., alkyl chlorides).

  • Process Optimization : Use continuous flow reactors for precise temperature control during exothermic steps .
  • Impurity Profiling : Conduct LC-MS/MS to detect and quantify trace impurities. Refer to ICH Q3A guidelines for acceptable limits .

Comparative and Mechanistic Questions

Q. How does the compound’s mechanism of action differ from structurally related antidepressants (e.g., tramadol derivatives)?

  • Methodological Answer : Unlike tramadol’s dual opioid and monoaminergic effects, this compound primarily inhibits serotonin/norepinephrine reuptake. Use radioligand binding assays (e.g., ³H-paroxetine for serotonin transporters) to quantify target affinity. Compare with (±)-cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride (tramadol analog) .

Q. What in vitro models are suitable for evaluating potential cardiotoxicity, and how should data be interpreted?

  • Methodological Answer : Use hERG channel inhibition assays (patch-clamp electrophysiology) to assess arrhythmia risk. IC₅₀ values < 1 μM indicate high risk. Cross-validate with cardiomyocyte viability assays (MTT or lactate dehydrogenase release) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.